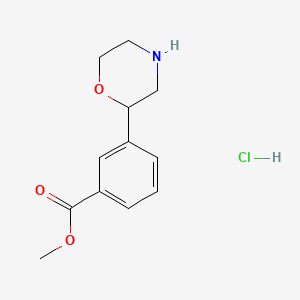
Methyl 3-morpholin-2-ylbenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-morpholin-2-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C12H15NO3.ClH and a molecular weight of 257.71 g/mol . It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-morpholin-2-ylbenzoate;hydrochloride typically involves the esterification of 3-(2-morpholinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Methyl 3-morpholin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the morpholine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-morpholin-2-ylbenzoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-morpholin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 3-morpholin-2-ylbenzoate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(morpholin-3-yl)benzoate: This compound has a similar structure but differs in the position of the morpholine ring.
Methyl 4-morpholin-2-ylbenzoate: This compound has the morpholine ring attached at the 4-position of the benzoic acid.
Methyl 3-piperidin-2-ylbenzoate: This compound contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 3-morpholin-2-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-8-13-5-6-16-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H |
InChI Key |
UGRDJTOSZZKDRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CNCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


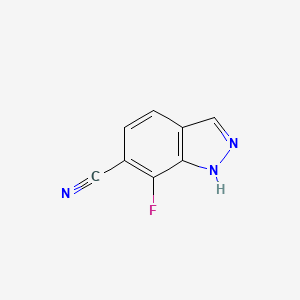

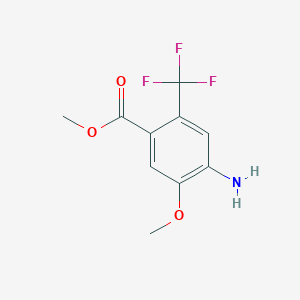
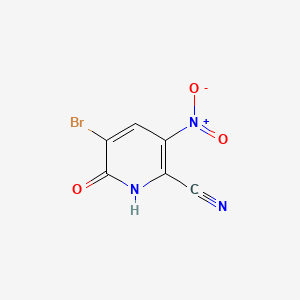
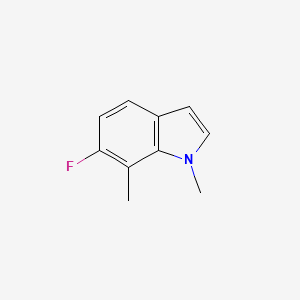
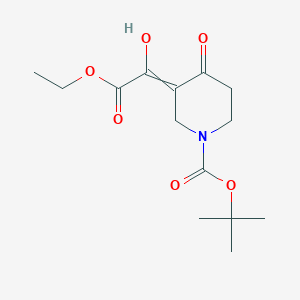
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
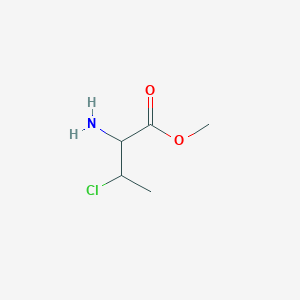
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
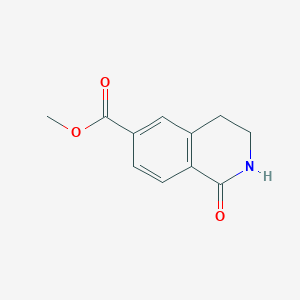
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
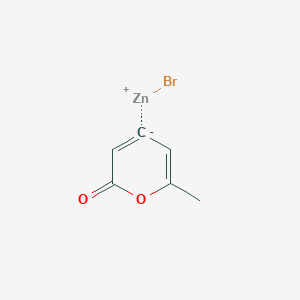
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

